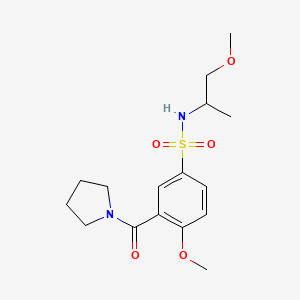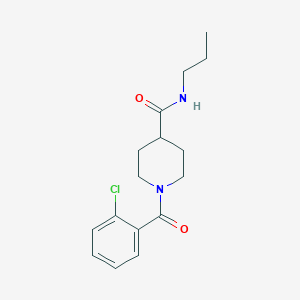
1-(2,2-dimethylpropanoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
説明
1-(2,2-dimethylpropanoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as DPP-4 inhibitor, is a class of oral hypoglycemic agents used in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4, which is responsible for the degradation of incretin hormones. Incretin hormones are responsible for regulating glucose metabolism in the body, and by inhibiting their degradation, DPP-4 inhibitors help to lower blood glucose levels.
作用機序
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide involves the inhibition of the enzyme dipeptidyl peptidase-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting the degradation of these hormones, 1-(2,2-dimethylpropanoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide inhibitors increase their half-life and enhance their glucose-lowering effects.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been found to increase insulin secretion, decrease glucagon secretion, and improve beta-cell function. Additionally, 1-(2,2-dimethylpropanoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide inhibitors have been found to have anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications in other diseases such as cardiovascular disease and Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 1-(2,2-dimethylpropanoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in lab experiments include its well-established mechanism of action and its ability to effectively lower blood glucose levels. However, limitations of using 1-(2,2-dimethylpropanoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide inhibitors in lab experiments include the potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
For research on 1-(2,2-dimethylpropanoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide include further investigation of its potential therapeutic applications in other diseases such as cardiovascular disease and Alzheimer's disease. Additionally, research may focus on developing more potent and selective 1-(2,2-dimethylpropanoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide inhibitors with fewer off-target effects. Finally, research may also focus on developing combination therapies with 1-(2,2-dimethylpropanoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide inhibitors and other hypoglycemic agents to improve their glucose-lowering effects.
科学的研究の応用
1-(2,2-dimethylpropanoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It has been shown to effectively lower blood glucose levels in both animal and human studies. Additionally, 1-(2,2-dimethylpropanoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide inhibitors have been found to have anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications in other diseases such as cardiovascular disease and Alzheimer's disease.
特性
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)18(23)21-13-10-16(11-14-21)17(22)20-12-9-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWFEZYUORSROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethylpropanoyl)-N-(2-phenylethyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-(2-phenoxyethyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinecarboxylate](/img/structure/B4752939.png)
![N-[4-(4-morpholinyl)benzyl]-3-phenylpropanamide](/img/structure/B4752946.png)
![2-oxo-2-phenylethyl 2-[(2-chloro-6-nitrophenyl)thio]benzoate](/img/structure/B4752948.png)
![3-[(5-imino-3-methyl-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B4752954.png)
![N-(2-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4752961.png)

![N-(2-furylmethyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4752977.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4752985.png)
![2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B4752990.png)
![1-(3,4-dichlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4753014.png)
![5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4753020.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4753026.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4753037.png)